O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate

Conformational analysis Peptide engineering Fluoroproline stereoelectronic effects

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate (CAS 926910-53-4) is a chiral, orthogonally protected fluoropyrrolidine building block. It features a pyrrolidine ring with a fluorine atom at the 3-position in a defined (2R,3S) configuration, an N-Boc protecting group, and a methyl ester at the 2-position.

Molecular Formula C11H18FNO4
Molecular Weight 247.26 g/mol
Cat. No. B8148236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate
Molecular FormulaC11H18FNO4
Molecular Weight247.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1C(=O)OC)F
InChIInChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
InChIKeyCHBKHXNHCHJSAP-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O1-tert-Butyl O2-Methyl (2R,3S)-3-Fluoropyrrolidine-1,2-Dicarboxylate: A Stereochemically Defined Fluorinated Building Block for Drug Discovery and Chemical Biology


O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate (CAS 926910-53-4) is a chiral, orthogonally protected fluoropyrrolidine building block. It features a pyrrolidine ring with a fluorine atom at the 3-position in a defined (2R,3S) configuration, an N-Boc protecting group, and a methyl ester at the 2-position [1]. The compound has a molecular formula of C11H18FNO4, a molecular weight of 247.26 Da, and a calculated LogP of 1.08, with zero hydrogen bond donors and a topological polar surface area of 56 Ų [2]. This building block is a protected form of (2R,3S)-3-fluoroproline, a non-proteinogenic amino acid used as a conformational probe in peptide science and as a precursor to bioactive molecules, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors [3][4].

Why Close Analogs Cannot Substitute for O1-tert-Butyl O2-Methyl (2R,3S)-3-Fluoropyrrolidine-1,2-Dicarboxylate in Stereochemically Demanding Applications


The (2R,3S) stereochemistry of this building block is not interchangeable with its (2R,3R) epimer, the (2S,3R) enantiomer, or the 4-fluoro regioisomers. The fluorine atom at the 3-position and the defined chirality at C2 and C3 dictate the pyrrolidine ring pucker and the cis/trans amide bond equilibrium of any derived peptide or ligand. As demonstrated by Kim et al., the (2R,3S) and (2R,3R) epimers exhibit opposing ring puckers (Cγ-endo vs. Cγ-exo), which invert conformational preferences compared to the corresponding 4-fluoroproline derivatives [1]. This stereoelectronic control directly impacts molecular recognition, protein stability, and target binding. Furthermore, the N-Boc and methyl ester protecting groups are orthogonal, enabling selective deprotection strategies that cannot be replicated with N-benzyl or other protecting group regimes [2]. Simply procuring a cheaper or more readily available fluoropyrrolidine analog without verifying the exact stereochemistry and protecting group pattern introduces a risk of inverted conformational bias, altered pharmacokinetics, and failed synthetic sequences.

Quantitative Differentiation Evidence for O1-tert-Butyl O2-Methyl (2R,3S)-3-Fluoropyrrolidine-1,2-Dicarboxylate Versus Closest Analogs


Opposing Pyrrolidine Ring Pucker: (2R,3S) Cγ-endo vs. (2R,3R) Cγ-exo Conformation Dictates Peptide Structure

The (2R,3S) configuration of the target compound enforces a Cγ-endo ring pucker upon incorporation into peptides, directly opposing the Cγ-exo pucker of its (2R,3R) epimer. This conformational difference was established by X-ray crystallographic analysis of the epimeric N-acetyl-(2R,3R)- and N-acetyl-(2R,3S)-3-fluoroproline methyl esters, which are the deprotected analogs of the target compound [1]. The Cγ-endo pucker of the (2R,3S) isomer favors type I β-turn structures, whereas the Cγ-exo pucker of the (2R,3R) isomer stabilizes type II β-turns [1]. This effect is attributed to the stereoelectronic gauche effect between the fluorine and the adjacent nitrogen, which inverts ring conformation depending on the relative stereochemistry at C3 [2]. The 4-fluoroproline regioisomers exhibit the opposite trend, where the (4R) substituent stabilizes Cγ-exo and the (4S) stabilizes Cγ-endo, making the 3-fluoro series functionally non-interchangeable with the 4-fluoro series [1].

Conformational analysis Peptide engineering Fluoroproline stereoelectronic effects

Cis/Trans Amide Bond Equilibrium: (2R,3S)-Configured Probe Preserves Native Proline Isomerization Ratio for 19F-NMR

The N-acetyl-(3S)-fluoroproline methyl ester (which possesses the identical 3S fluorine configuration as the target (2R,3S) compound after removal of protecting groups) exhibits a cis/trans equilibrium ratio (Ktrans/cis = 4.12 ± 0.04 at 37°C, corresponding to 80% trans, 20% cis) that closely matches native proline (Ktrans/cis ≈ 4.0, 80% trans) [1]. In contrast, the N-acetyl-(3R)-fluoroproline methyl ester (analogous to the (2R,3R) epimer) shows a significantly shifted equilibrium: Ktrans/cis = 8.2 ± 0.2 (90% trans, 10% cis) [1]. This 2-fold difference in equilibrium constant means the (3R) isomer biases the amide bond toward trans roughly twice as strongly as the (3S) isomer or native proline. The entropic barrier (ΔS‡) for trans→cis isomerization is approximately two-fold greater for the (3R) isomer than for the (3S) isomer [1]. For context, 4-fluoroproline derivatives exhibit even more extreme biases: N-acetyl-(4R)-fluoroproline methyl ester has Ktrans/cis ≈ 4.0, while N-acetyl-(4S)-fluoroproline methyl ester has Ktrans/cis ≈ 1.2 in dioxane , demonstrating that 3-fluoro and 4-fluoro substitution patterns produce non-overlapping ranges of conformational bias.

19F-NMR spectroscopy Protein folding Proline isomerization

Differential Synthetic Yield and Step-Count: (2R,3S) Epimer Requires Significantly More Synthetic Effort Than (2R,3R)

The synthesis of the N-Boc-protected (2R,3S)-3-fluoroproline (the deprotected free acid form of the target compound) proceeds in 13% overall yield over seven synthetic steps starting from (2S,3S)-3-hydroxyproline. In comparison, the (2R,3R) epimer is obtained in 26% overall yield over only four steps from the same starting material [1]. This represents a 2-fold difference in overall yield and a 3-step difference in synthetic complexity, directly translating to higher manufacturing cost, longer lead times, and lower commercial availability for the (2R,3S) epimer. The increased step count for the (2R,3S) isomer arises from the requirement for additional protecting group manipulations and stereochemical inversions to install the cis relationship between the fluorine at C3 and the carboxylate at C2 [1].

Asymmetric synthesis Chiral building block procurement Fluoroproline synthesis

DPP-IV Inhibitor Selectivity: (S)-3-Fluoropyrrolidine-Derived Amides Show Superior Selectivity Over QPP Off-Target

Building blocks based on the 3-fluoropyrrolidine scaffold, such as the target compound, serve as direct precursors to DPP-IV inhibitors. In a systematic study by Hulin et al., amide derivatives incorporating (S)-3-fluoropyrrolidine (which can be synthesized from N-Boc-protected 3-fluoropyrrolidine-2-carboxylate building blocks) demonstrated good selectivity for dipeptidyl peptidase IV (DPP-IV) over the related off-target enzyme quiescent cell proline dipeptidase (QPP) [1]. Compound 48 from this series not only showed selectivity for DPP-IV over QPP but also exhibited favorable pharmacokinetic properties and was orally active in an oral glucose tolerance test (OGTT) in lean mice [1]. The 3-fluoro substitution pattern is critical: 4-fluoropyrrolidine amides were not reported in this comparative dataset, and the fluoropyrrolidine scaffold itself is noted as a key pharmacophore for DPP-IV inhibition [1]. The target compound provides the N-Boc and methyl ester protecting groups that allow selective deprotection and subsequent amide coupling to generate the active DPP-IV inhibitor pharmacophore.

DPP-IV inhibition Type 2 diabetes Serine protease selectivity

Favorable Physicochemical Profile for CNS Drug Design: Low LogP, Zero HBD, and High Fsp3 Compared to 4-Fluoro Regioisomers

The target compound possesses a LogP of 1.08, zero hydrogen bond donors (HBD = 0), a topological polar surface area (TPSA) of 56 Ų, and a fraction of sp3 carbons (Fsp3) of 0.818 [1]. These values fall within favorable ranges for central nervous system (CNS) drug candidates (typically LogP 1-4, HBD ≤ 3, TPSA < 90 Ų). The absence of hydrogen bond donors, combined with the fluorine atom at C3, enhances passive membrane permeability while the protected carboxylate masks polarity until prodrug activation or further synthetic elaboration. By comparison, the 3-fluoropyrrolidine core scaffold, when deprotected (free amine, free acid), introduces additional HBD and increased TPSA, which can reduce CNS penetration . The orthogonal Boc/methyl ester protection strategy of the target compound allows medicinal chemists to selectively deprotect and functionalize one position at a time, maintaining favorable physicochemical parameters until the final synthetic step. The 4-fluoro regioisomer (e.g., (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate) has the same molecular formula and similar computed properties, but the different fluorine position alters the ring pucker and electronic distribution, leading to different molecular recognition profiles as established in Evidence Items 1 and 2 [2].

Medicinal chemistry CNS drug-likeness Physicochemical properties

Optimal Research and Industrial Application Scenarios for O1-tert-Butyl O2-Methyl (2R,3S)-3-Fluoropyrrolidine-1,2-Dicarboxylate


19F-NMR Probe Development for Real-Time Protein Folding Studies

The (2R,3S) configuration of this building block, which corresponds to a (3S)-fluoroproline scaffold upon deprotection, yields a Ktrans/cis of 4.12 (80% trans, 20% cis) that closely matches native proline. This makes it an ideal precursor for synthesizing 19F-NMR probes that monitor proline cis/trans isomerization during protein folding without introducing artificial conformational bias. The well-resolved 19F chemical shift separation between cis and trans isomers (0.8 ppm for the (3S) analog) enables real-time kinetic measurements of folding events [1]. The orthogonal Boc/methyl ester protection allows site-specific incorporation into peptides via solid-phase synthesis before global deprotection.

Stereoelectronically Controlled Peptide and Protein Engineering

The Cγ-endo ring pucker enforced by the (2R,3S) stereochemistry stabilizes type I β-turn conformations in peptides, in contrast to the Cγ-exo pucker of the (2R,3R) epimer that favors type II β-turns [2]. This stereoelectronic control translates into predictable effects on protein secondary structure, thermal stability, and molecular recognition. Researchers designing conformationally constrained peptides, collagen mimetics, or elastin-like polypeptides should select the (2R,3S) building block when type I β-turn stabilization is desired, and must not substitute the (2R,3R) or 4-fluoro analogs, which would produce opposite conformational effects [2][3].

DPP-IV Inhibitor Lead Optimization for Type 2 Diabetes

The target compound serves as a protected precursor to (S)-3-fluoropyrrolidine, a key pharmacophore in DPP-IV inhibitors. The fluorine at the 3-position contributes to metabolic stability and selectivity over related serine proteases such as QPP. As demonstrated by Hulin et al., amide derivatives incorporating this fluoropyrrolidine scaffold achieved favorable pharmacokinetic profiles and oral efficacy in glucose tolerance models [4]. The Boc/methyl ester protecting group pattern allows sequential deprotection (TFA for Boc removal, LiOH for ester hydrolysis) and selective amide coupling to generate compound libraries for structure-activity relationship (SAR) studies.

Asymmetric Synthesis of Chiral Fluorinated Drug Intermediates

The defined (2R,3S) stereochemistry and high Fsp3 (0.818) make this building block valuable for constructing enantiomerically pure fluorinated intermediates with three-dimensional complexity. The LogP of 1.08 and TPSA of 56 Ų place derived compounds within favorable drug-like space for oral bioavailability and CNS penetration [5]. The orthogonal protecting groups enable chemoselective transformations: the Boc group can be removed under acidic conditions while the methyl ester remains intact, or the ester can be saponified under basic conditions while the Boc group remains. This versatility supports diverse synthetic routes in medicinal chemistry campaigns targeting protease inhibitors, receptor modulators, and other fluorinated bioactive molecules.

Quote Request

Request a Quote for O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.